(4-Bromo-1,5-dimethylpyrazol-3-yl)methanamine;hydrochloride
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Overview
Description
(4-Bromo-1,5-dimethylpyrazol-3-yl)methanamine;hydrochloride is a chemical compound with the molecular formula C6H10BrN3·HCl It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-1,5-dimethylpyrazol-3-yl)methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a hydrazine derivative. For example, the reaction of 1,3-diketones with hydrazine hydrate under acidic conditions can yield pyrazole derivatives.
Methylation: The methyl groups at the 1 and 5 positions can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Aminomethylation: The methanamine group can be introduced via a Mannich reaction, where the pyrazole derivative is reacted with formaldehyde and a secondary amine.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of (4-Bromo-1,5-dimethylpyrazol-3-yl)methanamine;hydrochloride may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.
Reduction: Reduction of the bromine atom can yield the corresponding hydrogenated derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or alkoxide salts.
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Hydrogenated derivatives
Substitution: Various substituted pyrazole derivatives
Scientific Research Applications
Chemistry
In chemistry, (4-Bromo-1,5-dimethylpyrazol-3-yl)methanamine;hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of enzyme mechanisms or as a precursor for the synthesis of bioactive molecules. Its structural features make it a candidate for the development of enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer, inflammation, or neurological disorders.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of (4-Bromo-1,5-dimethylpyrazol-3-yl)methanamine;hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromine atom and the methanamine group can participate in interactions with the target protein, influencing its function and leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-1,5-dimethylpyrazol-3-yl)methanamine;hydrochloride
- (4-Fluoro-1,5-dimethylpyrazol-3-yl)methanamine;hydrochloride
- (4-Iodo-1,5-dimethylpyrazol-3-yl)methanamine;hydrochloride
Uniqueness
(4-Bromo-1,5-dimethylpyrazol-3-yl)methanamine;hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance the binding affinity and specificity of the compound for its target. This property distinguishes it from its chloro, fluoro, and iodo analogs, which may exhibit different reactivity and binding characteristics.
Properties
IUPAC Name |
(4-bromo-1,5-dimethylpyrazol-3-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN3.ClH/c1-4-6(7)5(3-8)9-10(4)2;/h3,8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWVWLZSGZQCDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)CN)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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